molecular formula C10H9N3O2 B10844672 5-Amino-2-phenyl-oxazole-4-carboxylic acid amide

5-Amino-2-phenyl-oxazole-4-carboxylic acid amide

Cat. No.: B10844672
M. Wt: 203.20 g/mol
InChI Key: UPWLRKVVLBSIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-2-phenyl-oxazole-4-carboxylic acid amide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-2-phenyl-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C10H9N3O2/c11-8(14)7-9(12)15-10(13-7)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)

InChI Key

UPWLRKVVLBSIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-phenyl-oxazole-4-carboxylic acid amide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . Another approach involves the use of manganese dioxide as a heterogeneous reagent in flow processes, which simplifies the reaction and improves safety .

Industrial Production Methods

Industrial production of oxazoles, including 5-amino-2-phenyl-oxazole-4-carboxylic acid amide, often utilizes continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and the ability to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

5-amino-2-phenyl-oxazole-4-carboxylic acid amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.